molecular formula C7H16O3S B097556 Hexyl Methanesulfonate CAS No. 16156-50-6

Hexyl Methanesulfonate

Cat. No. B097556
CAS RN: 16156-50-6
M. Wt: 180.27 g/mol
InChI Key: URIRDRHUUFRHAS-UHFFFAOYSA-N
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Description

Hexyl methanesulfonate is not directly discussed in the provided papers; however, we can infer some information based on the studies related to methanesulfonic acid and its derivatives. Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is known for its stability and strong acidic properties . It is formed in large quantities in the atmosphere from the oxidation of dimethyl sulfide and is used by various aerobic bacteria as a sulfur source . Hexyl methanesulfonate, as a derivative, would likely share some chemical properties with methanesulfonic acid, such as being a strong acid, but would also have unique characteristics due to its hexyl group.

Synthesis Analysis

The synthesis of methanesulfonate derivatives is not explicitly detailed in the provided papers. However, one paper discusses the use of methanesulfonic acid in the catalysis of reactions to produce certain methanesulfonate compounds . This suggests that hexyl methanesulfonate could potentially be synthesized through a reaction involving hexyl alcohol and methanesulfonyl chloride, a common method for producing alkyl methanesulfonates.

Molecular Structure Analysis

The molecular structure of hexyl methanesulfonate would consist of a methanesulfonic acid moiety and a hexyl group. The papers provided do not directly analyze the structure of hexyl methanesulfonate, but studies on methanesulfonic acid and its dynamics offer insights into the molecular interactions that could be expected . The presence of the hexyl group would likely affect the molecule's hydrophobicity and its interactions with other molecules.

Chemical Reactions Analysis

The provided papers discuss various reactions involving methanesulfonic acid and its derivatives. For instance, methanesulfonic acid can react with hydroxyl radicals, and this reaction can be complex in the presence of water vapor . Methanesulfonate salts can also undergo heterogeneous oxidation by hydroxyl radicals . These reactions are indicative of the types of chemical processes that hexyl methanesulfonate might undergo in the environment or in industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexyl methanesulfonate can be partially deduced from the properties of methanesulfonic acid and its simpler derivatives. Methanesulfonic acid has been studied for its thermodynamic, structural, and dynamical properties using molecular dynamics simulations, which show good agreement with experimental data . The presence of the hexyl group in hexyl methanesulfonate would modify these properties, likely making the compound more hydrophobic and affecting its boiling point, solubility, and viscosity.

Scientific Research Applications

Catalysis in Textile Processing

Methanesulfonic acid, related to Hexyl Methanesulfonate, has been researched for its application in the textile industry. It's explored as a catalyst for finishing cotton to achieve durable-press properties. This acid provides effective catalysis in mild cure and conventional pad-dry-cure treatments, though fabric requires washing post-treatment to eliminate residual acidity and avoid undesirable changes in the finish (Reinhardt, Kullman, Cashen & Reid, 1973).

Biogeochemical Cycling

Methanesulfonic acid plays a key role in the biogeochemical cycling of sulfur. It's a stable acid formed in large quantities in the atmosphere from the oxidation of dimethyl sulfide and is utilized by various aerobic bacteria as a sulfur source for growth. Some specialized bacteria can use it as a carbon and energy substrate (Kelly & Murrell, 1999).

Environmental Chemistry

Studies have investigated methanesulfonic acid's interactions in the environment. For example, its reaction with metal halides in ambient aerosols forms methanesulfonate salts, and subsequent chemical transformations in the atmosphere are explored, especially concerning heterogeneous oxidation by hydroxyl radicals (Kwong et al., 2018).

Industrial Applications

In industrial processes, methanesulfonic acid exhibits beneficial properties like high metal solubility, making it an ideal electrolyte for electrochemical processes, particularly in tin and lead handling. Its physical and chemical characteristics, combined with its low toxicity, contribute to its preference in various applications, including electroplating (Gernon, Wu, Buszta & Janney, 1999).

Pharmaceutical Industry

In the pharmaceutical sector, methanesulfonic acid is essential, particularly in the context of genotoxic impurities. A method was developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, crucial for ensuring the safety and purity of pharmaceuticals (Zhou et al., 2017).

Safety And Hazards

Hexyl Methanesulfonate is toxic if swallowed and causes skin and serious eye irritation . It may cause cancer and respiratory irritation . It is also suspected of causing damage to organs through prolonged or repeated exposure .

Future Directions

The potential health hazards of trace amounts of mesylate esters, like Hexyl Methanesulfonate, in pharmaceuticals have attracted the attention of regulatory authorities . Therefore, it is of great importance to develop analytical methods that are sensitive enough and meet all the regulatory requirements . The developed method can be very well employed and can be used in the quality control laboratories to monitor and control the trace level of hexyl methane sulfonate in Active pharmaceutical ingredients (API) .

properties

IUPAC Name

hexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIRDRHUUFRHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501076
Record name Hexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl Methanesulfonate

CAS RN

16156-50-6
Record name Hexyl mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl mesylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N367C6YQY7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
J Hrdy, R Bartzatt - Journal of Undergraduate Chemistry Research, 2004 - researchgate.net
… Hexyl methanesulfonate is found most similar to heptyl … Hexyl methanesulfonate was consistently found similar to heptyl … of octyl methanesulfonate and hexyl methanesulfonate, to …
Number of citations: 2 www.researchgate.net
G Chuchani, S Pekerar, RM Dominguez… - The Journal of …, 1989 - ACS Publications
The gas-phase elimination kinetics of eight primary alkyl methanesulfonates were studied in a seasoned, static reaction vessel over the temperature range of 280.6-350.2 C and the …
Number of citations: 18 pubs.acs.org
PG Jones, AJ Kirby, JK Parker - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
… (1RS, 2RS, 5SR)-5-tert-Butyl-2-fluorocyclo-hexyl methanesulfonate, CllH21FO3S, Mr= 252.35, orthorhombic, Pbca, a= 10.249 (2), b= 8.853 (2), c= 29.687 (4) A, V= 2693 A3, Z= 8, Dx= …
Number of citations: 1 scripts.iucr.org
H Pines, JA Vesely, VN Ipatieff - Journal of the American Chemical …, 1955 - ACS Publications
… not completely separated from the re-hexyl methanesulfonate by careful fractionation through a 1.2 X 45 cm. column packed with Vs inch glass helices, and it was therefore necessary to …
Number of citations: 102 pubs.acs.org
C Odajima, T Nakamura, M Nakamura… - Genes and …, 2014 - jstage.jst.go.jp
… , n-alkyl methanesulfonates having an n-alkyl group with 3–7 carbons (n-propyl methanesulfonate, n-butyl methanesulfonate, n-pentyl methanesulfonate, n-hexyl methanesulfonate, …
Number of citations: 2 www.jstage.jst.go.jp
Y Qiao, J Hu, H Li, L Hua, Y Hu, B Feng… - Journal of The …, 2010 - iopscience.iop.org
… with hexyl methanesulfonate afforded in high yield . Hexyl methanesulfonate was … reduced pressure to afford the desired hexyl methanesulfonate as a colorless liquid (6.60 g, …
Number of citations: 14 iopscience.iop.org
W Li, H Huang, X Jin, Y Liu, C Xu, H Zhu - Chemical Research in Chinese …, 2014 - Springer
… and highly enantioselective route to (R)-salmeterol involving asymmetric synthesis of cyanohydrin followed by nucleophilic substitution with 6-(4-phenylbutoxy) hexyl methanesulfonate. …
Number of citations: 3 link.springer.com
G Teissedre, JF Pilichowski, J Lacoste - Polymer degradation and stability, 1994 - Elsevier
… A mixture of 3-hexyl methanesulfonate (7.11g, 39.5 mmol) in methanol (60ml) and hydrogen peroxide (20g of 30% aqueous solution, 175 mmol) was maintained at 0< 0 <5C, with …
Number of citations: 15 www.sciencedirect.com
RV Ku, J San Filippo Jr - Organometallics, 1983 - ACS Publications
… Di-n -hexyl peroxide, prepared by the reaction of re-hexyl methanesulfonate with hydrogen peroxide, had a boiling point of 60 C (0.25 torr) [lit.19 bp 58 C (0.5 torr)]. Its IR and NMR …
Number of citations: 4 pubs.acs.org
F Welch, HR Williams, HS Mosher - Journal of the American …, 1955 - ACS Publications
… not completely separated from the re-hexyl methanesulfonate by careful fractionation through a 1.2 X 45 cm. column packed with Vs inch glass helices, and it was therefore necessary to …
Number of citations: 46 pubs.acs.org

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